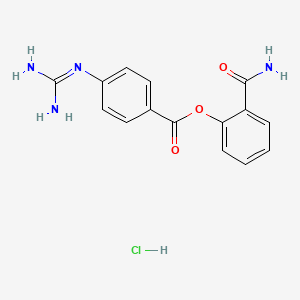
(+-)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl is a complex organic compound that features a unique combination of functional groups, including an indole moiety, a phenoxy group, and a tertiary amine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a phenol reacts with a suitable halogenated aromatic compound.
Formation of the Tertiary Amine: The tertiary amine can be synthesized by reacting a secondary amine with an alkyl halide in the presence of a base.
Final Coupling and Purification: The final step involves coupling the synthesized intermediates under appropriate conditions, followed by purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
(±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases for nucleophilic substitution; acids or Lewis acids for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
(±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl has a wide range of scientific research applications:
作用機序
The mechanism of action of (±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate neurotransmitter release .
類似化合物との比較
Similar Compounds
2-Pyrrolidone: An organic compound with a similar lactam structure, used in various industrial applications.
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used as a condensing agent in organic synthesis.
Uniqueness
(±)-3-((1,1-Dimethylethyl)amino)-(2-(1-(1H-indol-4-yl)ethenyl)phenoxy)-2-propanol HCl is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its indole moiety, in particular, is known for its biological activity and ability to interact with various molecular targets .
特性
CAS番号 |
133994-77-1 |
|---|---|
分子式 |
C23H29ClN2O2 |
分子量 |
400.9 g/mol |
IUPAC名 |
1-(tert-butylamino)-3-[2-[1-(1H-indol-4-yl)ethenyl]phenoxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C23H28N2O2.ClH/c1-16(18-9-7-10-21-20(18)12-13-24-21)19-8-5-6-11-22(19)27-15-17(26)14-25-23(2,3)4;/h5-13,17,24-26H,1,14-15H2,2-4H3;1H |
InChIキー |
MHDZFFQTBGZNHW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C(=C)C2=C3C=CNC3=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



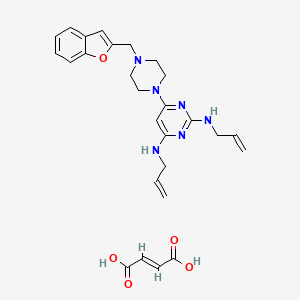
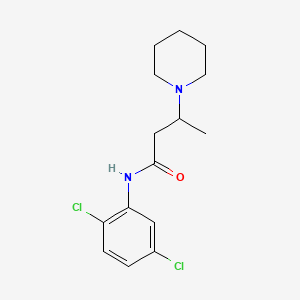
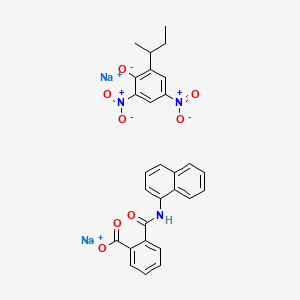
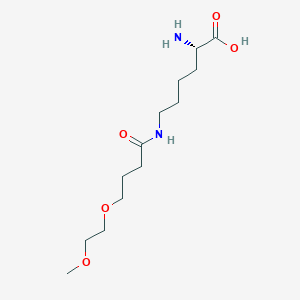

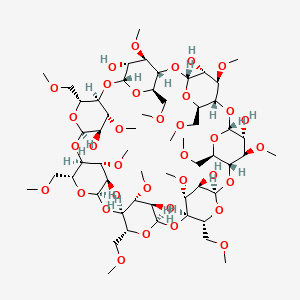
![N-[1-[3-(4-ethyl-5-oxotetrazol-1-yl)propyl]piperidin-4-yl]-N-phenylpropanamide](/img/structure/B15189451.png)


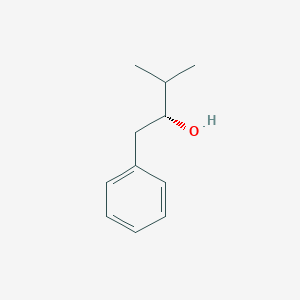
![(3S,5S,9R)-7-(1-hydroxyethyl)-17-methyl-15,15-dioxo-6-oxa-15λ6-thiapentacyclo[9.7.0.03,9.05,7.012,16]octadeca-1(11),12(16),17-triene-2,10-dione](/img/structure/B15189487.png)
